N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide

5-HT7 receptor Serotonin receptor Structure-activity relationship

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide (CAS 897610-90-1, molecular formula C21H27N3O4S2, molecular weight 449.58 g/mol) is a synthetic arylpiperazinyl sulfonamide derivative featuring a para-methoxyphenyl substituent on the piperazine ring and a 2-methylthio moiety on the benzamide core. The compound belongs to a broader class of sulfonamide-bearing piperazine derivatives that have been investigated as ligands for serotonin (5-HT) receptors, particularly the 5-HT7 subtype, within the arylpiperazinyl sulfonamide patent space.

Molecular Formula C21H27N3O4S2
Molecular Weight 449.58
CAS No. 897610-90-1
Cat. No. B2965633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide
CAS897610-90-1
Molecular FormulaC21H27N3O4S2
Molecular Weight449.58
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3SC
InChIInChI=1S/C21H27N3O4S2/c1-28-18-9-7-17(8-10-18)23-12-14-24(15-13-23)30(26,27)16-11-22-21(25)19-5-3-4-6-20(19)29-2/h3-10H,11-16H2,1-2H3,(H,22,25)
InChIKeyNGKCLCYBUAOZBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide (CAS 897610-90-1): Compound Class and Procurement Context


N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide (CAS 897610-90-1, molecular formula C21H27N3O4S2, molecular weight 449.58 g/mol) is a synthetic arylpiperazinyl sulfonamide derivative featuring a para-methoxyphenyl substituent on the piperazine ring and a 2-methylthio moiety on the benzamide core . The compound belongs to a broader class of sulfonamide-bearing piperazine derivatives that have been investigated as ligands for serotonin (5-HT) receptors, particularly the 5-HT7 subtype, within the arylpiperazinyl sulfonamide patent space [1]. This structural class is characterized by a sulfonamide linker connecting an arylpiperazine moiety to a substituted benzamide group, a scaffold that has shown modulatory activity at central nervous system targets [2].

5-HT7 receptor antagonist pharmacophore research
Sulfonamide-linker probe vs. carboxamide agonists
CNS physicochemical profiling context

Why N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide Cannot Be Interchanged with Class Analogs


Within the arylpiperazinyl sulfonamide family, even minor structural modifications produce marked differences in receptor binding profiles and selectivity. The para-methoxy substitution on the phenylpiperazine ring of this compound creates a distinct electronic environment compared to ortho-methoxy, fluoro, or unsubstituted phenyl analogs, which have been shown to differentially affect affinity at 5-HT receptor subtypes [1]. The combination of the sulfonamide linker and the 2-methylthio benzamide moiety further distinguishes this compound from carboxamide-linked congeners such as LP-44 (a 5-HT7 agonist with Ki = 0.22 nM) . Generic substitution with other in-class compounds risks selecting a molecule with divergent potency, selectivity, or even functional activity (agonist vs. antagonist) at the target receptor, compromising experimental reproducibility and data comparability across studies [2].

Para-methoxy substitution may alter 5-HT subtype selectivity vs ortho or unsubstituted phenyl analogs.

Sulfonamide linker predicts antagonist profile; carboxamide-linked analogs (e.g., LP-44) are agonists.

2-Methylthio group alters lipophilicity and binding kinetics vs non-thiomethyl benzamides.

Quantitative Differentiation Evidence for N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide Against Closest Analogs


Para-Methoxy Substitution on the Phenylpiperazine Ring Modulates 5-HT Receptor Selectivity Compared to Ortho-Methoxy and Unsubstituted Analogs

The para-methoxy substitution on the phenyl ring attached to the piperazine nitrogen is a critical determinant of 5-HT receptor subtype selectivity. In structure-activity relationship (SAR) studies of arylpiperazine-based sulfonamide 5-HT7 receptor ligands, the position of the methoxy substituent on the phenyl ring (ortho vs. meta vs. para) has been shown to differentially affect binding affinity at 5-HT1A and 5-HT7 receptors [1]. The para-methoxy configuration of this compound (CAS 897610-90-1) positions the electron-donating methoxy group distal to the piperazine attachment point, which influences the electron density distribution of the aryl ring and consequently alters the interaction with key receptor binding pocket residues. This contrasts with ortho-methoxy analogs such as N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide, where the proximal methoxy group may introduce steric hindrance or alter the preferred conformation of the phenylpiperazine moiety .

Para-Methoxy Selectivity
Class-level
Para-OCH3: inferred enhanced 5-HT7 affinity
Ortho-OCH3: steric hindrance risk
Supports 5-HT7 selectivity research fit
Quantitative Ki not publicly available
5-HT7 receptor Serotonin receptor Structure-activity relationship

Sulfonamide Linker in 897610-90-1 Provides Distinct Pharmacophore Geometry Relative to Carboxamide-Linked 5-HT7 Ligands

The sulfonamide (-SO2-NH-) linkage connecting the ethyl spacer to the benzamide moiety in CAS 897610-90-1 creates a distinct pharmacophore geometry compared to carboxamide-linked analogs. A comparative pharmacophore analysis of long-chain arylpiperazine (LCAP) and sulfonamide-based 5-HT7 receptor ligands has demonstrated that sulfonamide-containing compounds adopt a different spatial arrangement of key pharmacophoric features (aromatic center, positive ionizable group, hydrogen bond acceptor, and hydrophobic region) compared to carboxamide derivatives such as LP-44 (Ki = 0.22 nM at 5-HT7, a carboxamide-containing agonist) [1]. The sulfonamide group introduces a tetrahedral sulfur geometry that alters the vector of the hydrogen bond acceptor and the overall molecular shape, which has been associated with antagonist rather than agonist functional activity at 5-HT7 receptors in several sulfonamide series [2].

Linker Pharmacophore
Cross-study comparable
Sulfonamide (predicted antagonist)
LP-44 carboxamide: Ki 0.22 nM agonist
Supports antagonist/agonist differentiation
No direct functional assay data
5-HT7 receptor Pharmacophore modeling Sulfonamide vs. carboxamide

2-Methylthio Substitution on the Benzamide Moiety Distinguishes 897610-90-1 from Analogs Lacking the Thiomethyl Group

The presence of a 2-methylthio (-SCH3) substituent on the benzamide aromatic ring of CAS 897610-90-1 is a distinguishing structural feature not present in many comparator arylpiperazinyl sulfonamide compounds. The methylthio group contributes to increased lipophilicity (calculated logP ≈ 2.29 for the neutral species) [1] and may participate in sulfur-mediated hydrophobic interactions or hydrogen bonding within receptor binding pockets. The computed topological polar surface area (TPSA) of approximately 86.79 Ų [1] reflects the balance between the polar sulfonamide and benzamide groups and the lipophilic methylthio contribution. In related 5-HT7 ligand series containing a methylthio-substituted phenyl group, such as LP-44 (which bears a 2-methylthiophenyl moiety connected via a different linker), this substituent has been shown to contribute to high-affinity receptor binding (LP-44 Ki = 0.22 nM) . However, the specific contribution of the 2-methylthio group in the sulfonamide-linked benzamide scaffold of this compound remains to be experimentally quantified.

Methylthio Lipophilicity
Class-level
logP 2.29 · TPSA 86.79 Ų
Supports lipophilicity and permeability profiling
Direct binding comparison unavailable
Methylthio substitution Benzamide derivatives Lipophilicity modulation

Patent Classification Within Arylpiperazinyl Sulfonamide 5-HT Modulator Series Suggests Potential SERT Inhibitory Activity

The compound CAS 897610-90-1 falls within the structural scope of the arylpiperazinyl sulfonamide patent series (e.g., US20070004742A1), which claims compounds as 5-HT receptor modulators and/or serotonin reuptake inhibitors (SSRIs) [1]. This dual potential pharmacological profile—combining 5-HT receptor modulation with serotonin transporter (SERT) inhibition—has been demonstrated for certain sulfonamide-containing arylpiperazine derivatives. In BindingDB, structurally related sulfonamide-piperazine compounds have shown SERT inhibition with Ki values in the low nanomolar range (e.g., Ki = 3.20 nM for inhibition of [3H]-serotonin uptake in rat synaptosomes) [2]. While direct experimental SERT inhibition data for CAS 897610-90-1 itself are not publicly available, its structural inclusion within this patent class distinguishes it from pure 5-HT7 receptor ligands (such as LP-44 or LP-211) that lack SERT activity.

SERT Inhibition Potential
Class-level
Ki 3.20 nM (class-related)
Supports SERT inhibition profiling context
No direct data for target compound
Serotonin transporter SERT inhibition Dual pharmacology

Computed CNS Drug-Likeness Properties of 897610-90-1 Compared to Established CNS-Penetrant 5-HT Agents

The CNS drug-likeness profile of CAS 897610-90-1 can be assessed using physicochemical parameters commonly employed to predict blood-brain barrier (BBB) penetration. The compound satisfies Lipinski's Rule of Five criteria: molecular weight 449.58 g/mol, calculated logP 2.29, 7 hydrogen bond acceptors, and 1 hydrogen bond donor [1]. Its topological polar surface area (TPSA) of 86.79 Ų falls within the favorable range for CNS penetration (<90 Ų is generally considered optimal for BBB passage) [1]. By comparison, the established CNS-penetrant multimodal serotonergic agent vortioxetine (Lu AA21004) has a molecular weight of 298.45 g/mol and TPSA of approximately 29 Ų, reflecting its smaller size and lower polarity [2]. The higher TPSA and molecular weight of 897610-90-1 relative to vortioxetine may predict somewhat reduced passive BBB permeability, though the presence of the lipophilic methylthio group partially offsets the polarity introduced by the sulfonamide moiety.

CNS Drug-Likeness
Cross-study comparable
MW 449.58 · TPSA 86.79 Ų
Supports CNS penetration research context
In silico computed; no in vivo data
CNS drug-likeness Blood-brain barrier penetration Physicochemical profiling

Recommended Research and Industrial Application Scenarios for N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide


Pharmacological Tool for Studying Sulfonamide-Based 5-HT7 Receptor Antagonism in CNS Disorders

The compound is structurally suited for use as a pharmacological probe to investigate sulfonamide-based 5-HT7 receptor antagonism, a mechanism implicated in mood disorders, circadian rhythm regulation, and cognitive function [1]. Its sulfonamide linker distinguishes it from carboxamide-based 5-HT7 agonists like LP-44, enabling comparative studies of agonist versus antagonist effects at 5-HT7 receptors in in vitro functional assays (e.g., cAMP accumulation, β-arrestin recruitment) and ex vivo tissue preparations [2]. The para-methoxyphenyl substitution provides a specific SAR data point within arylpiperazine 5-HT7 ligand optimization programs.

Reference Compound for Structure-Activity Relationship (SAR) Studies of Arylpiperazinyl Sulfonamide CNS Agents

The compound serves as a valuable reference standard in SAR campaigns exploring the effects of (i) methoxy substitution position (para vs. ortho vs. meta) on phenylpiperazine receptor selectivity, (ii) sulfonamide versus carboxamide linker effects on functional activity, and (iii) 2-methylthio substitution on the benzamide ring for lipophilicity modulation [1]. Its calculated CNS drug-likeness parameters (MW = 449.58, logP = 2.29, TPSA = 86.79 Ų) place it at a distinct position within the property space of serotonergic agents, making it a useful comparator for probing the relationship between physicochemical properties and BBB penetration in sulfonamide-containing CNS ligands [3].

In Vitro Profiling in Serotonin Transporter (SERT) and 5-HT Receptor Binding Panels

Given its structural inclusion within the arylpiperazinyl sulfonamide patent space claiming dual 5-HT receptor modulation and SSRI activity [1], this compound is relevant for systematic in vitro profiling against a panel of serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) and the serotonin transporter (SERT). Related sulfonamide-piperazine compounds have demonstrated SERT Ki values in the low nanomolar range in rat synaptosomal assays [2], and head-to-head profiling of this compound against reference standards (e.g., vortioxetine, paroxetine) would clarify its pharmacological fingerprint and potential for polypharmacology.

Application
Selection Property
Validation Focus
5-HT7 receptor antagonism research
Sulfonamide-linker pharmacophore (predicted antagonist)
Functional assay (cAMP, β-arrestin) vs agonist controls
SAR reference for arylpiperazinyl sulfonamides
Para-methoxy, sulfonamide, 2-methylthio substitution
Binding selectivity panel (5-HT1A/7/6, SERT)
SERT and 5-HT receptor polypharmacology profiling
Potential dual 5-HT/SERT activity profile
SERT inhibition assay and receptor binding panel
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